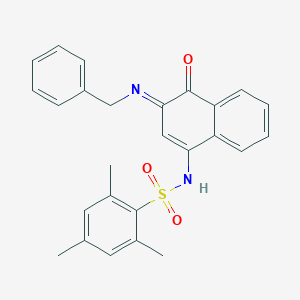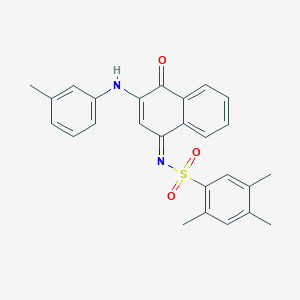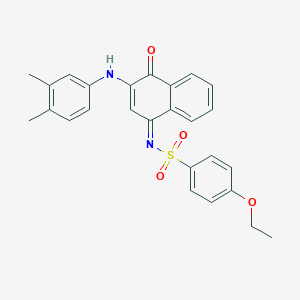![molecular formula C26H31NO4S B281380 4-tert-butyl-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281380.png)
4-tert-butyl-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as TBNBTF and has been found to have a range of applications in various fields of study.
Mécanisme D'action
The mechanism of action of TBNBTF is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. TBNBTF has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TBNBTF has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, TBNBTF has also been shown to have anti-inflammatory and anti-oxidant properties. It has also been found to have a neuroprotective effect, which may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBNBTF is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of TBNBTF is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions that could be pursued in the study of TBNBTF. One potential area of research is the development of new formulations of TBNBTF that improve its solubility and bioavailability. Another area of study could be the identification of the specific enzymes and signaling pathways that are targeted by TBNBTF, which could provide valuable insights into the mechanisms of cancer cell growth and proliferation. Additionally, the potential neuroprotective effects of TBNBTF could be further explored, with a focus on its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of TBNBTF involves the reaction of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine with 4-tert-butyl-N-butyrylbenzenesulfonamide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
TBNBTF has been found to have a range of applications in scientific research. One of the most promising areas of study is in the field of cancer research, where TBNBTF has been shown to have potent anti-cancer activity against a range of cancer cell lines.
Propriétés
Formule moléculaire |
C26H31NO4S |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
N-(4-tert-butylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide |
InChI |
InChI=1S/C26H31NO4S/c1-5-8-25(28)27(32(29,30)20-14-11-18(12-15-20)26(2,3)4)19-13-16-24-22(17-19)21-9-6-7-10-23(21)31-24/h11-17H,5-10H2,1-4H3 |
Clé InChI |
BTMBMINXCYPOTH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
SMILES canonique |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)
![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)

![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)

![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)


